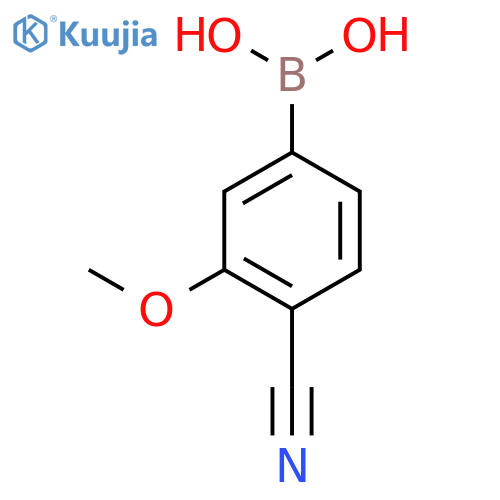

Cas no 677777-45-6 (4-Cyano-3-methoxyphenylboronic acid)

4-Cyano-3-methoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Cyano-3-methoxyphenyl)boronic acid

- 4-cyano-3-methoxyphenylboronic acid

- Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI)

- 4-CN-3-methoxyphenyl boronic acid

- BORONIC ACID, (4-CYANO-3-METHOXYPHENYL)-

- 4-CYANO-3-METHOXYBENZENE BORONIC ACID

- YWZHJSBHFAFASK-UHFFFAOYSA-N

- 4-Cyano-3-methoxyphenyl boronic acid

- 4-cyano-3-methoxy-phenylboronic acid

- AS06534

- AB57851

- CM10455

- (4-Cyano-3-methoxy-phenyl)boronic acid

- AM804219

- BC001674

- ST2402421

- T

- (4-Cyano-3-methoxyphenyl)boronicacid

- 677777-45-6

- SY110410

- FT-0735145

- CS-W005859

- AKOS006304584

- DS-2189

- SCHEMBL249673

- DTXSID70666778

- W10586

- MFCD10696655

- DB-362153

- 4-Cyano-3-methoxybenzene boronic acid;boronic acid, (4-cyano-3-methoxyphenyl)-;

- 4-Cyano-3-methoxyphenylboronic acid

-

- MDL: MFCD10696655

- インチ: 1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3

- InChIKey: YWZHJSBHFAFASK-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C#N)C([H])=C([H])C(B(O[H])O[H])=C1[H]

計算された属性

- せいみつぶんしりょう: 177.06000

- どういたいしつりょう: 177.06

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.5

じっけんとくせい

- PSA: 73.48000

- LogP: -0.75332

4-Cyano-3-methoxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D751740-10g |

Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI) |

677777-45-6 | 98% | 10g |

$465 | 2023-09-04 | |

| abcr | AB271229-5 g |

4-Cyano-3-methoxyphenylboronic acid; 95% |

677777-45-6 | 5g |

€773.50 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063523-1g |

(4-Cyano-3-methoxyphenyl)boronic acid |

677777-45-6 | 98% | 1g |

¥313.00 | 2024-05-04 | |

| abcr | AB271229-1g |

4-Cyano-3-methoxyphenylboronic acid; 95% |

677777-45-6 | 1g |

€251.90 | 2023-09-09 | ||

| eNovation Chemicals LLC | Y1231929-5G |

(4-cyano-3-methoxy-phenyl)boronic acid |

677777-45-6 | 97% | 5g |

$215 | 2024-07-21 | |

| Alichem | A019119280-25g |

(4-Cyano-3-methoxyphenyl)boronic acid |

677777-45-6 | 97% | 25g |

$1680.00 | 2023-09-01 | |

| Alichem | A019119280-10g |

(4-Cyano-3-methoxyphenyl)boronic acid |

677777-45-6 | 97% | 10g |

$871.20 | 2023-09-01 | |

| Apollo Scientific | OR360261-250mg |

4-Cyano-3-methoxyphenylboronic acid |

677777-45-6 | 97% | 250mg |

£59.00 | 2025-02-19 | |

| TRC | C982188-100mg |

4-Cyano-3-methoxyphenylboronic acid |

677777-45-6 | 100mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM134615-10g |

(4-Cyano-3-methoxyphenyl)boronic acid |

677777-45-6 | 95%+ | 10g |

$731 | 2023-01-09 |

4-Cyano-3-methoxyphenylboronic acid 関連文献

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

4-Cyano-3-methoxyphenylboronic acidに関する追加情報

Introduction to 4-Cyano-3-methoxyphenylboronic Acid (CAS No: 677777-45-6)

4-Cyano-3-methoxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 677777-45-6, features a boronic acid moiety combined with a cyano and methoxy substituent on a phenyl ring. Such a configuration makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid functional group in 4-cyano-3-methoxyphenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the phenyl ring further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The cyano group in 4-cyano-3-methoxyphenylboronic acid introduces additional reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions. This versatility has been exploited in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, where the precise arrangement of substituents can fine-tune binding affinity and selectivity.

The methoxy group in 4-cyano-3-methoxyphenylboronic acid contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in targeted drug delivery systems. By incorporating 4-cyano-3-methoxyphenylboronic acid into such systems, researchers aim to enhance the specificity and efficiency of therapeutic agents, particularly in contexts where spatial and temporal control is essential.

Recent advancements in computational chemistry have also highlighted the significance of 4-cyano-3-methoxyphenylboronic acid as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can serve as a precursor for designing molecules with enhanced binding interactions to biological targets. The combination of computational predictions with experimental validation has led to several promising candidates for further development. These efforts align with broader trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.

Beyond pharmaceutical applications, 4-cyano-3-methoxyphenylboronic acid has shown potential in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in optoelectronics. The cyano and methoxy substituents influence the electronic properties of these polymers, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.

The synthesis of 4-cyano-3-methoxyphenylboronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared from 3-methoxyphenylacetonitrile through selective functionalization at the para position relative to the cyano group. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in both academic research and industrial applications. Catalytic processes have been particularly instrumental in achieving these improvements.

The safety profile of 4-cyano-3-methoxyphenylboronic acid is another critical consideration. While boronic acids are generally well-tolerated under controlled conditions, proper handling procedures must be followed to minimize exposure risks. Research into greener synthetic routes has also focused on reducing hazardous byproducts associated with traditional boron chemistry. These efforts contribute to making processes involving 4-cyano-3-methoxyphenylboronic acid more sustainable and environmentally friendly.

In conclusion, 4-Cyano-3-methoxyphenylboronic acid (CAS No: 677777-45-6) represents a versatile and valuable compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking innovative solutions to complex challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in advancing scientific discovery.

677777-45-6 (4-Cyano-3-methoxyphenylboronic acid) 関連製品

- 1164100-84-8(2-Cyano-3-methoxyphenylboronic acid)

- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)

- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)

- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)

- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)

- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)